
N,6,7-trihydroxy-2-naphthimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,6,7-Trihydroxy-2-naphthimidamide is a chemical compound with the molecular formula C11H10N2O3 It is known for its unique structure, which includes three hydroxyl groups and an imidamide group attached to a naphthalene ring
Preparation Methods
The synthesis of N,6,7-trihydroxy-2-naphthimidamide typically involves multi-step organic reactions. One common method includes the hydroxylation of 2-naphthimidamide derivatives under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
N,6,7-Trihydroxy-2-naphthimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often resulting in the formation of dihydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,6,7-Trihydroxy-2-naphthimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which N,6,7-trihydroxy-2-naphthimidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
N,6,7-Trihydroxy-2-naphthimidamide can be compared with other hydroxylated naphthalene derivatives, such as:
6,7-Dihydroxy-2-naphthimidamide: Lacks one hydroxyl group, leading to different reactivity and applications.
2-Naphthimidamide: Does not have hydroxyl groups, making it less reactive in certain chemical reactions.
Naphthalene-2,3-diol: Similar in structure but lacks the imidamide group, resulting in different chemical properties
The uniqueness of this compound lies in its combination of hydroxyl and imidamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
N',6,7-trihydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13) |
InChI Key |
FEBNSQJKMXTLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


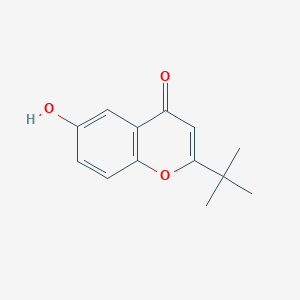
![6-Benzyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B11889859.png)
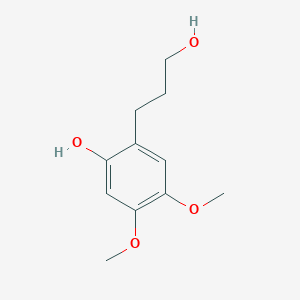
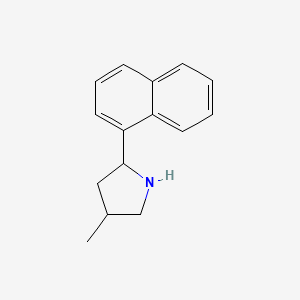
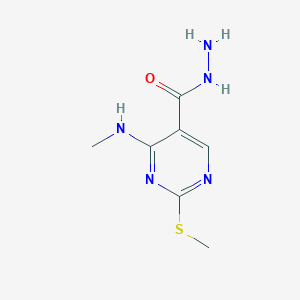
![3-(Hydroxyimino)imidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B11889882.png)
![1,3-Dioxolo[4,5-g]quinoline-7-carbonitrile, 6-amino-](/img/structure/B11889890.png)


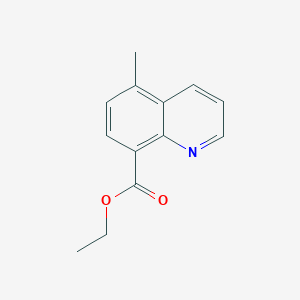
![8-Methylindeno[1,2-B]indole](/img/structure/B11889898.png)
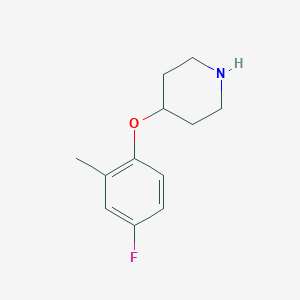
![(3'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889903.png)

